An In-depth Technical Guide to 2,3-Dimethyl-3-heptanol: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 2,3-Dimethyl-3-heptanol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of the tertiary alcohol, 2,3-Dimethyl-3-heptanol. It delves into its molecular structure, key physical constants, characteristic chemical reactions, and detailed spectroscopic signatures. Furthermore, this document outlines a robust laboratory-scale synthesis protocol and essential safety and handling procedures, offering valuable insights for professionals in research and development.
Molecular Identity and Structure
2,3-Dimethyl-3-heptanol is a branched-chain nonanol. As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that dictates its chemical reactivity, particularly its resistance to oxidation and its propensity for elimination reactions.
Caption: Grignard synthesis workflow for 2,3-Dimethyl-3-heptanol.
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-heptanol
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium has mostly reacted.
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Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-heptanone in anhydrous diethyl ether from the dropping funnel, controlling the rate to maintain a gentle reflux.
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Quenching and Workup: After the addition is complete and the reaction has stirred, slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Chemical Reactivity: Acid-Catalyzed Dehydration
As a tertiary alcohol, 2,3-Dimethyl-3-heptanol readily undergoes acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. Due to the possibility of rearrangements and the presence of multiple beta-hydrogens, a mixture of alkene products is possible, with the most substituted (and therefore most stable) alkene typically being the major product according to Zaitsev's rule.
Caption: Dehydration reaction pathway of 2,3-Dimethyl-3-heptanol.
Experimental Protocol: Dehydration of 2,3-Dimethyl-3-heptanol
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Reaction Setup: Place 2,3-Dimethyl-3-heptanol in a round-bottom flask with a boiling chip. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric or phosphoric acid.
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Distillation: Heat the mixture and collect the distillate, which will be a mixture of water and the alkene products. The temperature of the distillation should be monitored.
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Workup: Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
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Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride), and then purify by simple distillation to isolate the alkene products.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of 2,3-Dimethyl-3-heptanol.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,3-Dimethyl-3-heptanol is characterized by fragmentation patterns typical of tertiary alcohols. The molecular ion peak (m/z 144) is often weak or absent due to the instability of the molecular ion. The spectrum is dominated by fragments resulting from alpha-cleavage and dehydration.
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Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. The major fragments observed for 2,3-Dimethyl-3-heptanol via GC-MS are at m/z 87, 55, and 69. [1][2]The peak at m/z 87 likely corresponds to the loss of a butyl radical (C₄H₉•), and the peak at m/z 55 could result from further fragmentation.
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Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z 126, although this may be of low intensity.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 2,3-Dimethyl-3-heptanol, the key characteristic absorptions are:
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O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. For a similar compound, 2-methyl-3-heptanol, this peak is observed around 3375 cm⁻¹. [1]* C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups.
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C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region is indicative of the C-O stretching vibration of a tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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The spectrum would be complex due to the number of similar alkyl protons.
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-OH Proton: A singlet, typically broad, appearing between 1-5 ppm. Its chemical shift can vary with concentration and solvent.
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Alkyl Protons: A series of overlapping multiplets and triplets would be expected in the 0.8-1.7 ppm range, corresponding to the various CH₃, CH₂, and CH groups. The terminal methyl group of the butyl chain would likely appear as a triplet around 0.9 ppm.
¹³C NMR (Predicted)
Due to the asymmetry of the molecule, nine distinct carbon signals are expected.
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C-OH Carbon: The carbon atom bonded to the hydroxyl group (C3) would be deshielded and is expected to appear in the 70-80 ppm range.
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Alkyl Carbons: The other eight carbon signals corresponding to the methyl, methylene, and methine carbons would appear in the upfield region of the spectrum, typically between 10-40 ppm. Based on data for the similar 2-methyl-3-heptanol, peaks can be expected around 14, 17, 19, 23, 28, 33, and 34 ppm. [2]
Safety, Handling, and Storage
2,3-Dimethyl-3-heptanol is classified as a hazardous substance.
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Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a well-ventilated area, preferably in a fume hood. [3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep away from sources of ignition.
References
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